MBQ-167 (9-Ethyl-3-(5-phenyl-1H-1,2,3-triazol-1-yl)-9H-carbazole) is a small molecule developed as a research tool and potential anti-metastatic cancer agent. [, , , , , , , , , , , , , , , , , , , , , , , , ] It functions as a dual inhibitor of the Rho GTPases Rac and Cdc42, which are key regulators of cell migration, invasion, and cell cycle progression. [, , , , , , , , , , , , , , , , , , , , , , , , ] These GTPases are frequently overexpressed in various cancers and contribute to aggressive tumor behavior and poor patient prognosis. [, , , , , , , , , , , , , , , , , , , , , , , , ] MBQ-167 exhibits improved potency compared to other Rac/Cdc42 inhibitors like EHop-016. [, , , ]
MBQ-167 primarily functions by inhibiting the activation of Rac and Cdc42. [, , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition is achieved through direct interference with guanine nucleotide binding to these GTPases, ultimately preventing their activation. [, ] By blocking this activation, MBQ-167 disrupts downstream signaling pathways, including the p21-activated kinase (PAK) pathway, leading to decreased cancer cell proliferation, migration, invasion, and ultimately tumor growth and metastasis. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Inhibition of Breast Cancer Metastasis: MBQ-167 demonstrates significant efficacy in inhibiting the growth and metastasis of different breast cancer subtypes, including HER2-positive and triple-negative breast cancer, in preclinical mouse models. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Overcoming Therapy Resistance: MBQ-167 shows potential in overcoming resistance to HER2-targeted therapies in breast cancer by inhibiting Rac/Cdc42 activity, which is often upregulated in resistant cells. [, ]
Combination Therapy: Studies exploring MBQ-167 in combination with conventional chemotherapies like paclitaxel and doxorubicin suggest synergistic effects in reducing tumor growth and metastasis in TNBC models. [, , , ]
Targeting the Tumor Microenvironment: Research highlights MBQ-167's ability to modulate the tumor microenvironment by inhibiting immunosuppressive cells like macrophages and MDSCs, while promoting the activation of cytotoxic T cells, potentially enhancing anti-tumor immunity. [, , , ]
Glioblastoma Treatment: Preliminary in vitro studies suggest potential applications of MBQ-167 in inhibiting the growth and migration of glioblastoma cells. []
Gastric Cancer Therapy: Research indicates MBQ-167's efficacy in reducing tumor growth in gastric cancer models and highlights its potential as a targeted therapy option. [, , ]
Pancreatic Cancer Research: Studies exploring MBQ-167's effects on pancreatic cancer demonstrate its ability to inhibit cell migration and impact macrophage function in the tumor microenvironment. [, ]
Rheumatoid Arthritis Research: Preliminary investigations suggest the potential of MBQ-167 and similar Rac/Cdc42 inhibitors in inhibiting inflammatory cell activity and migration in rheumatoid arthritis models. []
Biomarker Development: Identifying and validating biomarkers that predict MBQ-167's efficacy, such as p-PAK and YKL-40/CHI3L1, will be crucial for personalized therapy. []
Drug Delivery Systems: Developing targeted drug delivery systems, such as immunoliposomes, to enhance MBQ-167's delivery specifically to cancer cells can improve its therapeutic index and reduce potential side effects. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6